Molecular Weight Differentiation: 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole vs. Benzo[d]thiazole Analog for Pharmacokinetic Predictions
The molecular weight of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole is 168.26 g/mol, which is 50.06 g/mol lower than that of the structurally related 2-(pyrrolidin-3-ylmethyl)benzo[d]thiazole (MW = 218.32 g/mol). This substantial difference impacts predictions of oral bioavailability, membrane permeability, and overall drug-likeness as defined by Lipinski's Rule of Five. The lower molecular weight of the target compound places it in a more favorable range for CNS penetration and oral absorption compared to the bulkier benzo-fused analog [1]. .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 168.26 g/mol |
| Comparator Or Baseline | 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole (CAS 1486388-58-2): 218.32 g/mol |
| Quantified Difference | Target compound is 50.06 g/mol lower in molecular weight. |
| Conditions | Computed and published values from authoritative databases and vendor sources. |
Why This Matters
Lower molecular weight is a key driver of improved passive permeability and oral bioavailability potential, making this compound a more attractive starting point for lead optimization in drug discovery programs targeting intracellular or CNS targets.
- [1] PubChem. (2025). Compound Summary for CID 73439671: 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/73439671. View Source
